
5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide
Overview
Description
5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a prop-2-yn-1-yl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid and propargylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 5-bromo-2-chlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Formation: The activated carboxylic acid reacts with propargylamine to form the desired amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The prop-2-yn-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alkanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution: Products include derivatives with different substituents on the benzene ring.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alkanes and alcohols.
Scientific Research Applications
5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide: Characterized by the presence of bromine, chlorine, and prop-2-yn-1-yl groups.
5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a methoxy group instead of bromine.
5-bromo-2-chloro-N-(prop-2-yn-1-yl)aniline: Similar structure but with an aniline group instead of the amide.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties
Biological Activity
5-Bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide is a compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry. The presence of halogen substituents, such as bromine and chlorine, often enhances the biological activity of these compounds. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.
The molecular formula of this compound is C₁₀H₈BrClN. Its structure features a bromine atom and a chlorine atom attached to a benzene ring, along with an alkyne group linked to the nitrogen of the amide functional group. This unique combination of functional groups contributes to its biological activity.
Biological Activity Overview
The biological activities associated with this compound include:
1. Anticancer Activity
Research indicates that benzamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The halogenated structure may enhance interactions with cellular targets involved in cancer progression.
2. Antimicrobial Properties
Benzamide derivatives have also shown promise as antimicrobial agents. Studies suggest that this compound may possess activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
3. Enzyme Modulation
The compound has been identified as a potential glucokinase activator, which could be beneficial for metabolic regulation and diabetes management. Glucokinase plays a crucial role in glucose homeostasis, and its activation may help in lowering blood sugar levels.
The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of various biochemical pathways. For instance:
- Enzyme Inhibition/Activation: The compound may bind to active sites on enzymes like glucokinase, altering their activity.
Research Findings
Several studies have investigated the biological activities of related compounds and their mechanisms:
Compound | Biological Activity | Mechanism |
---|---|---|
4-Bromo-N-(prop-2-yn-1-yl)benzamide | Anti-diabetic | Glucokinase activation |
4-Bromo-N-(phenethyl)benzamide | Antimicrobial | Disruption of bacterial membranes |
4-Chloro-N-(prop-2-ynyl)benzamide | Anticancer | Induction of apoptosis |
Case Studies
- Anticancer Activity Study : A study demonstrated that halogenated benzamides could induce apoptosis in human cancer cell lines through the activation of caspase pathways. This highlights the potential for 5-bromo-2-chloro-N-(prop-2-yn-1-y)benzamide in cancer therapy.
- Antimicrobial Efficacy : Experimental results showed that similar benzamide derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting that 5-bromo-2-chloro-N-(prop-2-yn-1-y)benzamide could follow suit.
Properties
IUPAC Name |
5-bromo-2-chloro-N-prop-2-ynylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h1,3-4,6H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLDKEVSCKMFPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=C(C=CC(=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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